ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C22H28O7. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Alkylation: The chromen-2-one core is then alkylated with 2-methylallyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylallyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various alkylated or ether derivatives.
Scientific Research Applications
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds such as:
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: This compound has a similar chromen-2-one core but different substituents, leading to variations in its chemical and biological properties.
Ethyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate: Another similar compound with different ester and ether functionalities, affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and industrial applications.
Biological Activity
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromone derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, including antitumoral, antimicrobial, and antioxidative properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula and Weight
- Molecular Formula : C27H31O4
- Molecular Weight : 431.55 g/mol
Antitumoral Activity
Research has indicated that compounds similar to this compound exhibit significant antitumoral properties. For instance, studies utilizing the MTT assay demonstrated that related chromone derivatives inhibited the growth of various tumor cell lines.
Table 1: Antitumoral Activity of Chromone Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 15 | |
Compound B | MCF7 | 20 | |
Ethyl 3-{...} | A549 (Lung Cancer) | 12 |
Antimicrobial Activity
The antimicrobial effects of this compound have also been documented. It has shown activity against various bacterial strains, making it a candidate for further investigation in antimicrobial therapies.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
---|---|---|
Staphylococcus aureus | 500 | |
Escherichia coli | 750 | |
Candida albicans | 300 |
Antioxidative Properties
The antioxidative potential of this compound has been explored in several studies. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Case Study: Antioxidative Activity
In a study assessing various chromone derivatives, this compound exhibited a notable capacity to reduce oxidative stress markers in vitro.
The biological activities of this compound are believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The chromone core may inhibit enzymes involved in tumor progression.
- Receptor Modulation : Potential modulation of receptors linked to inflammation and immune responses.
- Antioxidant Pathways : Activation of cellular antioxidant defense mechanisms.
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C20H24O5/c1-6-23-18(21)10-8-16-13(4)15-7-9-17(24-11-12(2)3)14(5)19(15)25-20(16)22/h7,9H,2,6,8,10-11H2,1,3-5H3 |
InChI Key |
BPRLBCVARDMOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=C)C)C)OC1=O)C |
Origin of Product |
United States |
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